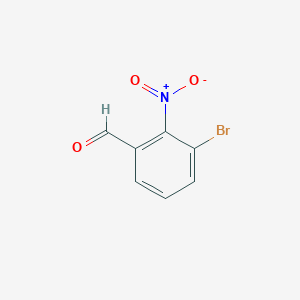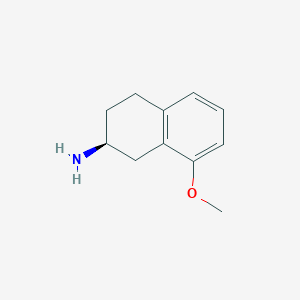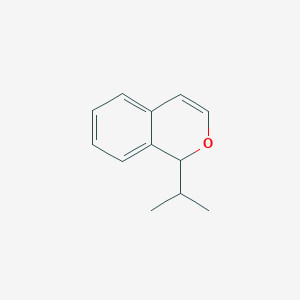
1-(Propan-2-yl)-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-2-benzopyran, also known as ipriflavone, is a synthetic isoflavone that has been the subject of numerous studies due to its potential therapeutic effects. It was first synthesized in the 1960s and was later found to have bone-strengthening properties. Since then, it has been extensively studied for its potential use in treating osteoporosis and other bone-related disorders.
Wirkmechanismus
The exact mechanism of action of 1-(Propan-2-yl)-1H-2-benzopyran is not fully understood. However, it is believed to work by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Additionally, it may stimulate the activity of osteoblasts, which are cells that build new bone tissue.
Biochemische Und Physiologische Effekte
Ipriflavone has been shown to have several biochemical and physiological effects. It has been found to increase bone mineral density and reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Propan-2-yl)-1H-2-benzopyran in lab experiments is that it has been extensively studied and its effects are well documented. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Propan-2-yl)-1H-2-benzopyran. One area of interest is its potential use in treating other conditions such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Finally, more studies are needed to determine the optimal dosage and duration of treatment for 1-(Propan-2-yl)-1H-2-benzopyran in various patient populations.
Synthesemethoden
Ipriflavone can be synthesized through several methods, including the reaction between 2-hydroxyacetophenone and isopropyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then treated with iodine to form the final compound.
Wissenschaftliche Forschungsanwendungen
Ipriflavone has been extensively studied for its potential therapeutic effects in treating osteoporosis. It has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, it has been found to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Eigenschaften
CAS-Nummer |
130089-39-3 |
|---|---|
Produktname |
1-(Propan-2-yl)-1H-2-benzopyran |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-propan-2-yl-1H-isochromene |
InChI |
InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
InChI-Schlüssel |
SZIJFHJNEUTHHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
Kanonische SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
Synonyme |
1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



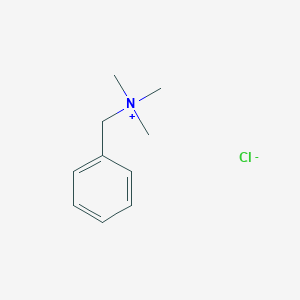
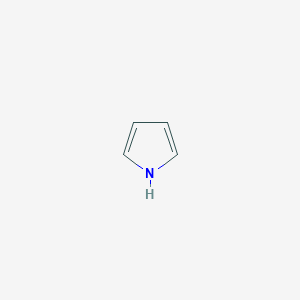

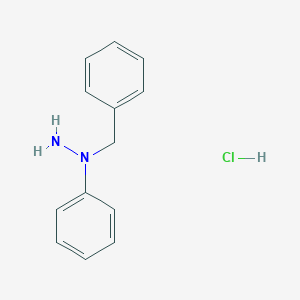
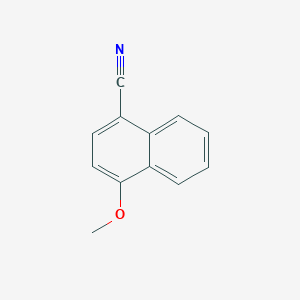
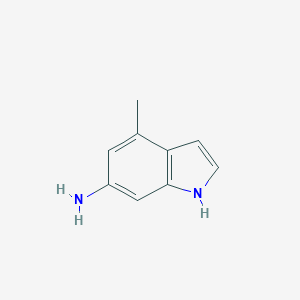
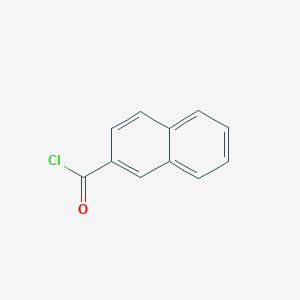
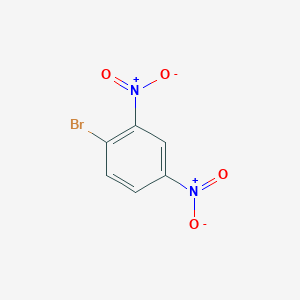
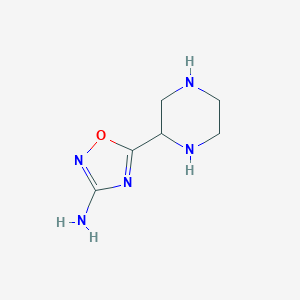
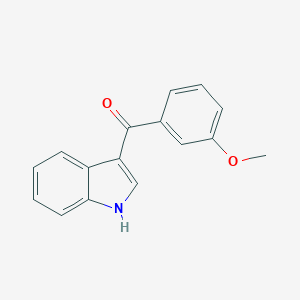
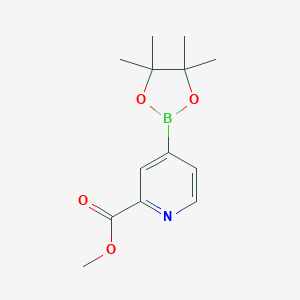
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
